2-Amino-6-chloromethylpyridine
Description
2-Amino-6-chloromethylpyridine (C₆H₇ClN₂) is a pyridine derivative featuring an amino group at position 2 and a chloromethyl substituent at position 6. The chloromethyl group (-CH₂Cl) confers electrophilic character, enabling nucleophilic substitution reactions, while the amino group (-NH₂) contributes to hydrogen bonding and coordination chemistry . This compound is hypothesized to serve as a precursor in pharmaceuticals, agrochemicals, or ligand synthesis.
Properties
Molecular Formula |
C6H7ClN2 |
|---|---|
Molecular Weight |
142.58 g/mol |
IUPAC Name |
6-(chloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2/c7-4-5-2-1-3-6(8)9-5/h1-3H,4H2,(H2,8,9) |
InChI Key |
NOERNKLWFKMUPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)N)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Chemical Properties of 2-Amino-6-chloromethylpyridine and Analogs
Research Findings and Functional Comparisons
Reactivity and Substituent Effects
- Chloromethyl vs. Methyl: The chloromethyl group in this compound enhances electrophilicity compared to 2-amino-6-methylpyridine’s inert methyl group. This makes the former more reactive in nucleophilic substitutions (e.g., SN2 reactions) for synthesizing amines or thioethers .
- Chloromethyl vs. Chloro: 5-Amino-2-chloropyridine (Cl at position 2) exhibits steric and electronic effects distinct from 6-chloromethyl analogs. The Cl atom in position 2 directs electrophilic substitution to position 5, whereas the chloromethyl group at position 6 may activate adjacent positions for further functionalization .
- Methoxy vs. Chloromethyl: (2-Chloro-6-methoxypyridin-3-yl)methanol’s methoxy group (-OCH₃) increases electron density on the pyridine ring, reducing electrophilicity compared to the electron-withdrawing -CH₂Cl group. Its hydroxyl (-OH) group also enables hydrogen bonding, influencing crystal packing .
Structural and Crystallographic Insights
- Hydrogen Bonding: 2-Amino-6-methylpyridinium derivatives form robust hydrogen-bonded networks in crystals, as seen in 2-amino-6-methylpyridinium 3-chlorobenzoate (N–H···O interactions) . This suggests that this compound may exhibit similar behavior, with additional Cl-mediated interactions.
- Crystal Packing: The title compound in (C21H21ClN6O2·C2H6O) adopts an orthorhombic lattice (space group Pbca) with extensive hydrogen bonding (N–H···O, O–H···N). This highlights the role of amino and nitro/cyano substituents in stabilizing supramolecular architectures .
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